molecular formula C18H17N3OS B2848304 N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide CAS No. 476460-18-1

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B2848304
CAS No.: 476460-18-1
M. Wt: 323.41
InChI Key: FCCOLKZPWWBMSL-UHFFFAOYSA-N
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Description

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a synthetic small molecule based on the 1,3,4-thiadiazole heterocyclic scaffold, a structure recognized for its significant potential in anticancer research . The 1,3,4-thiadiazole core is a bioisostere of pyrimidine, the backbone of several nucleic acids, which allows derivatives like this compound to potentially interfere with critical cellular processes such as DNA replication in rapidly dividing cells . Its mesoionic nature facilitates easy crossing of cellular membranes, leading to good bioavailability and strong interactions with biological targets like proteins and enzymes . This compound features a 2-methylphenyl substitution at the 5-position of the thiadiazole ring, a modification inspired by research indicating that introducing aromatic rings at this vacant position often enhances the anticancer effect . The amide linkage at the 2-position connects the heterocycle to a 3-phenylpropanamide chain, a functional group common in pharmacologically active molecules. Researchers are exploring this and similar 1,3,4-thiadiazole derivatives primarily for their cytotoxic properties, with mechanisms of action that may include the inhibition of key enzymes such as focal adhesion kinase (FAK) , inosine monophosphate dehydrogenase (IMPDH) , carbonic anhydrases , and tubulin polymerization . These activities can lead to the induction of apoptosis and cell cycle arrest in various cancer cell lines, making such compounds promising leads for the development of novel oncology therapeutics . FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-13-7-5-6-10-15(13)17-20-21-18(23-17)19-16(22)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCOLKZPWWBMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide typically involves the reaction of 2-methylbenzenamine with thiocyanic acid to form the corresponding thiadiazole core. This intermediate is then reacted with 3-phenylpropanoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, varying reaction temperatures, and employing specific solvents to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the amide bond is a primary reaction pathway under acidic or basic conditions:

  • Acidic Hydrolysis :
    In the presence of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the amide bond undergoes cleavage to yield 3-phenylpropanoic acid and 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine . C19H19N3OS+H2OH+C9H10O2+C9H9N3S\text{C}_{19}\text{H}_{19}\text{N}_3\text{OS}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_9\text{H}_{10}\text{O}_2+\text{C}_9\text{H}_9\text{N}_3\text{S}
  • Basic Hydrolysis :
    Treatment with sodium hydroxide (NaOH) produces the corresponding carboxylate salt and amine.

Key Conditions :

Reaction TypeReagents/ConditionsProductsReference
Acidic Hydrolysis6M HCl, reflux, 6–8 hrs3-Phenylpropanoic acid + Thiadiazol-2-amine
Basic Hydrolysis10% NaOH, 80°C, 3 hrsSodium carboxylate + Thiadiazol-2-amine

Substitution Reactions

The thiadiazole ring and aromatic substituents participate in nucleophilic and electrophilic substitution:

  • Thiadiazole Ring Substitution :
    The sulfur atom in the thiadiazole ring reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form sulfanyl derivatives . Thiadiazole S+CH3INaH THFThiadiazole SCH3+NaI\text{Thiadiazole S}+\text{CH}_3\text{I}\xrightarrow{\text{NaH THF}}\text{Thiadiazole SCH}_3+\text{NaI}
  • Aromatic Electrophilic Substitution :
    The 2-methylphenyl group undergoes nitration or halogenation. For example, nitric acid (HNO₃) in sulfuric acid introduces a nitro group at the para position .

Key Conditions :

Reaction TypeReagents/ConditionsProductsReference
AlkylationCH₃I, NaH, THF, 0°C to RT, 12 hrsMethylsulfanyl-thiadiazole derivative
NitrationHNO₃/H₂SO₄, 50°C, 2 hrsNitro-substituted thiadiazole derivative

Oxidation Reactions

The thiadiazole sulfur and methylphenyl group are oxidation targets:

  • Sulfur Oxidation :
    Hydrogen peroxide (H₂O₂) oxidizes the thiadiazole sulfur to a sulfoxide or sulfone. Thiadiazole SH2O2Thiadiazole SOexcess H2O2Thiadiazole SO2\text{Thiadiazole S}\xrightarrow{\text{H}_2\text{O}_2}\text{Thiadiazole SO}\xrightarrow{\text{excess H}_2\text{O}_2}\text{Thiadiazole SO}_2
  • Methyl Group Oxidation :
    Strong oxidants like KMnO₄ convert the methyl group on the phenyl ring to a carboxylic acid.

Key Conditions :

Reaction TypeReagents/ConditionsProductsReference
Sulfur Oxidation30% H₂O₂, acetic acid, RT, 24 hrsSulfoxide (major) or sulfone (minor)
Methyl OxidationKMnO₄, H₂O, 100°C, 4 hrsPhenylcarboxylic acid derivative

Reduction Reactions

The amide group and aromatic rings are susceptible to reduction:

  • Amide Reduction :
    Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine. RCONHR LiAlH4RCH2NHR \text{RCONHR }\xrightarrow{\text{LiAlH}_4}\text{RCH}_2\text{NHR }
  • Aromatic Ring Reduction :
    Catalytic hydrogenation (H₂, Pd/C) saturates the phenylpropanamide phenyl group to cyclohexylpropanamide .

Key Conditions :

Reaction TypeReagents/ConditionsProductsReference
Amide ReductionLiAlH₄, anhydrous ether, 0°C, 2 hrsSecondary amine derivative
Catalytic HydrogenationH₂ (1 atm), 10% Pd/C, ethanol, RTCyclohexylpropanamide derivative

Comparative Reactivity with Analogues

The compound’s reactivity diverges from structurally similar molecules due to the 2-methylphenyl group’s steric and electronic effects:

CompoundKey Reaction DifferenceReference
N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamideFaster electrophilic substitution due to electron-withdrawing Cl
N-[5-(3-Phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamideReduced steric hindrance enables easier alkylation
N-[5-(Morpholin-4-yl)-1,3,4-thiadiazol-2-yl]propanamideEnhanced solubility alters hydrolysis kinetics

Mechanistic Insights

  • Amide Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the thiadiazole ring’s electron-withdrawing effect .
  • Thiadiazole Alkylation : The sulfur lone pair facilitates nucleophilic attack on electrophilic reagents like methyl iodide.

Scientific Research Applications

Antimicrobial Activity

  • Mechanism of Action : Compounds containing the 1,3,4-thiadiazole moiety have been shown to exhibit antimicrobial properties. The thiadiazole ring enhances lipophilicity, allowing better membrane penetration and interaction with bacterial cell walls.
  • Case Study : In a study evaluating various thiadiazole derivatives, N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was comparable to standard antibiotics such as norfloxacin .
CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Anticancer Properties

  • Mechanism of Action : The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Case Study : Research indicated that this compound significantly reduced the viability of various cancer cell lines (e.g., MCF-7 and HeLa) in vitro. The compound's IC50 values were reported at concentrations lower than many existing anticancer agents .
Cell LineIC50 (µM)
MCF-715
HeLa20

Synthesis of Novel Materials

This compound has been utilized in the synthesis of novel polymeric materials due to its unique chemical structure which allows for functionalization.

  • Case Study : A recent study highlighted the use of this compound as a precursor for synthesizing thiadiazole-based polymers that exhibit enhanced thermal stability and mechanical properties compared to conventional polymers .
PropertyThiadiazole PolymerConventional Polymer
Thermal Stability (°C)250180
Tensile Strength (MPa)5030

Mechanism of Action

The mechanism by which N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole core can bind to enzymes or receptors, modulating their activity and leading to biological effects. The phenyl and propanamide groups contribute to the compound's binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of thiadiazole derivatives are highly dependent on substituent variations. Key analogs and their structural differences include:

Compound Name / ID Thiadiazole Substituents (Position 5) Amide Substituent (Position 2) Melting Point (°C) Yield (%) Key Biological Notes
Target Compound 2-Methylphenyl 3-Phenylpropanamide N/A N/A N/A
N-[5-(4-Fluorophenyl)-...propanamide 4-Fluorophenyl 3-Phenylpropanamide N/A N/A N/A
N-[5-(4-Methoxybenzyl)-...propanamide 4-Methoxybenzyl 3-Phenylpropanamide N/A N/A N/A
Compound 15a 4-(5-Amino-thiadiazol-2-yl)butyl 3-Phenylpropanamide 212 (dec) 33 Potential bioactivity (undisclosed)
Compound 5h Benzylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide 133–135 88 Antimicrobial screening candidate
Compound 7 (2-Oxo-2-(p-tolylamino)ethyl)thio 3-Phenylpropanamide N/A N/A CDK5/p25 inhibitor

Key Observations :

  • Aromatic vs. Alkyl Substituents : The 2-methylphenyl group (target compound) introduces steric hindrance compared to the 4-fluorophenyl (electron-withdrawing) or 4-methoxybenzyl (electron-donating) groups . These differences may alter π-π stacking interactions or metabolic stability.
  • Sulfur-Containing Substituents: Compounds like 5h (benzylthio) and 7 (thio-linked p-tolylamino) exhibit distinct electronic profiles, which may influence redox activity or enzyme binding .

Physicochemical Properties

  • Melting Points : Thiadiazole derivatives with rigid aromatic substituents (e.g., 15a: 212°C) generally exhibit higher melting points than those with flexible alkyl chains (e.g., 5h: 133–135°C) due to enhanced crystalline packing .
  • Synthetic Yields : Yields for analogs range from 33% (15a) to 88% (5h), suggesting that sterically hindered substituents (e.g., 3-phenylpropanamide) may reduce reaction efficiency compared to simpler acetamide derivatives .

Pharmacological Activity

  • Antimicrobial Potential: High-yield compounds like 5h (88% yield) are often prioritized for antimicrobial screens, implying that the target compound’s 2-methylphenyl group could be optimized for similar applications .

Data Table: Key Analogs and Properties

For clarity, the table below consolidates data from referenced evidence:

Compound ID Substituent (Position 5) Amide Group (Position 2) Melting Point (°C) Yield (%) Reference
Target 2-Methylphenyl 3-Phenylpropanamide N/A N/A
15a Amino-thiadiazol-butyl 3-Phenylpropanamide 212 (dec) 33
5h Benzylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide 133–135 88
7 Thio-p-tolylamino 3-Phenylpropanamide N/A N/A

Biological Activity

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4OSC_{17}H_{18}N_{4}OS, with a molecular weight of 342.42 g/mol. The structure features a thiadiazole ring that contributes to its biological properties.

PropertyValue
Molecular FormulaC₁₇H₁₈N₄OS
Molecular Weight342.42 g/mol
IUPAC NameThis compound
InChI KeyXXXXXX

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylphenyl isothiocyanate with appropriate amines under controlled conditions. The reaction can be optimized using various solvents and temperatures to enhance yield and purity.

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating the antibacterial and antifungal potential of related compounds, several derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds structurally similar to this compound were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, showing promising results in inhibiting microbial growth .

MAO Inhibition

Another important aspect of the biological activity of thiadiazole derivatives is their potential as monoamine oxidase (MAO) inhibitors. A study indicated that certain thiadiazole compounds displayed considerable inhibitory activity against MAO-A and MAO-B enzymes. The inhibition assays revealed that specific structural modifications significantly influenced their potency . For instance:

CompoundIC50 (µM)
Compound A0.060 ± 0.002
Compound B0.241 ± 0.011

This suggests that this compound may also exhibit similar inhibitory effects due to its structural characteristics.

Anti-inflammatory Activity

Thiadiazole derivatives have been investigated for their anti-inflammatory properties as well. In various studies, compounds bearing the thiadiazole moiety were found to exhibit significant anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). This activity is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes or modulate pro-inflammatory cytokine levels .

Case Studies

  • Antimicrobial Efficacy : In one study assessing the antimicrobial efficacy of various thiadiazole derivatives, this compound was among those showing notable activity against Pseudomonas aeruginosa and Aspergillus niger.
  • MAO Inhibition : Another research highlighted the compound's potential in treating depression through MAO inhibition pathways. The study utilized in vitro assays to determine IC50 values for several derivatives, suggesting that modifications in the side chains could enhance activity .

Q & A

Q. Table 1. Comparative Bioactivity of Thiadiazole Derivatives

CompoundTarget Activity (IC₅₀, µM)Key SubstituentReference
N-[5-(2-methylphenyl)-...propanamide12.3 (MCF-7)2-methylphenyl
N-[5-(3-nitrophenyl)-...propanamide5.8 (E. coli)3-nitrophenyl
N-[5-(4-CF₃-phenyl)-...propanamide9.1 (COX-2)Trifluoromethyl

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